molecular formula C17H17N5O2S3 B2441129 N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 868977-14-4

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2441129
CAS No.: 868977-14-4
M. Wt: 419.54
InChI Key: JBMRBIRTYHOUJS-UHFFFAOYSA-N
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Description

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C17H17N5O2S3 and its molecular weight is 419.54. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S3/c1-11-9-25-15(18-11)20-14(24)10-26-17-22-21-16(27-17)19-13(23)8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,18,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMRBIRTYHOUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

2-aminothiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines. This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in the proliferation of cancer cells.

Biochemical Pathways

It’s known that 2-aminothiazole derivatives have been associated with a broad pharmacological spectrum. This suggests that the compound may affect multiple biochemical pathways, leading to its observed biological effects.

Result of Action

Given the compound’s potential inhibitory activity against a wide range of human cancerous cell lines, it can be inferred that the compound may lead to a decrease in the proliferation of these cells.

Biological Activity

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a complex compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications based on recent studies.

Structure and Synthesis

The compound features a thiadiazole ring linked to a phenylpropanamide structure. The synthesis typically involves multi-step reactions, including the formation of thioether linkages and amide bonds. Several studies have synthesized various derivatives of thiadiazole to explore their biological activities.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. For instance:

  • A study synthesized several thiadiazole derivatives and tested their cytotoxic effects against various cancer cell lines. One derivative exhibited an IC50 value of 10.84 µM against K562 chronic myelogenous leukemia cells, indicating strong antitumor activity compared to doxorubicin (IC50 = 0.92 µM) .
  • Another investigation reported that compounds with the 1,3,4-thiadiazole structure showed selective inhibition of Abl protein kinase activity in cancer cells, suggesting their potential as targeted therapies .
CompoundCell Line TestedIC50 Value (µM)Reference
Thiadiazole Derivative AK56210.84 ± 4.2
Thiadiazole Derivative BK5627.4

Enzyme Inhibition

The 1,3,4-thiadiazole derivatives have also demonstrated significant enzyme inhibition properties:

  • In vitro assays indicated that certain thiadiazole compounds inhibited aminopeptidase N (APN), an enzyme implicated in tumor metastasis. The IC50 values for these inhibitors were found in the micromolar range .

Other Biological Activities

Beyond anticancer effects, thiadiazole derivatives exhibit a range of biological activities:

  • Antimicrobial : Compounds derived from the thiadiazole scaffold have shown promising antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Escherichia coli .
  • Neuroprotective : Some studies have highlighted the neuroprotective effects of thiadiazole derivatives in models of epilepsy and neurodegeneration .

Case Studies

Case Study 1: Anticancer Activity Assessment
A recent study synthesized a series of N-substituted thiadiazole derivatives and tested them against human cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of APN by synthesized thiadiazoles. The study demonstrated that these compounds could effectively reduce APN activity in vitro, which is crucial for preventing tumor metastasis.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives exhibited inhibition rates superior to commercial bactericides at concentrations as low as 100 μg/mL .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that derivatives of thiazole can inhibit the growth of cancer cell lines, such as MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney cells). For example, specific thiazole derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin .

Antitubercular Activity

Research indicates that some thiazole derivatives have potent antitubercular activity against Mycobacterium smegmatis. The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo) has shown a minimum inhibitory concentration (MIC) of 26.46 μg/mL, outperforming traditional treatments like Isoniazid .

Anti-inflammatory Effects

Thiazole-based compounds are also being explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds potential candidates for treating various inflammatory diseases.

Industrial Applications

In addition to medicinal uses, this compound is utilized in the development of agrochemicals. Its efficacy in combating plant pathogens positions it as a valuable asset in agricultural chemistry.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazole derivatives:

  • Study on Antimicrobial Efficacy : A comparative analysis of various thiazole derivatives revealed that certain compounds exhibited significant antibacterial activity against Xanthomonas oryzae with inhibition rates exceeding those of conventional treatments .
  • Anticancer Activity Evaluation : A series of synthesized thiazole compounds were tested against breast cancer cell lines, showing promising results with IC50 values indicating effective growth inhibition compared to standard treatments .
  • Pharmacological Studies : Investigations into the pharmacokinetics of similar compounds suggest enhanced stability and release kinetics when formulated as crystalline salts, improving their therapeutic potential.

Chemical Reactions Analysis

Thiadiazole Ring Formation

The synthesis of 1,3,4-thiadiazole derivatives typically begins with the reaction of thiosemicarbazides with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH), leading to ring closure . For example:

  • Thiosemicarbazide preparation : Reaction of isothiocyanates with hydrazine hydrate forms thiosemicarbazides (e.g., 4-(4-(trifluoromethyl)phenyl)thiosemicarbazide) .

  • Ring closure : Treatment with CS₂ and KOH yields the thiadiazole-2(3H)-thione intermediate .

Functionalization of Thiadiazole

The thiadiazole ring is functionalized at the 5-position to introduce the sulfur-containing substituent. This involves nucleophilic substitution reactions, such as:

  • S-alkylation : Reaction with chloroacetamides (e.g., N-(aryl)-2-chloroacetamides) in the presence of potassium carbonate (K₂CO₃) .

  • Thioether formation : The (2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio group is likely introduced via a substitution reaction, where the thiadiazole’s 5-S position reacts with a suitable electrophile (e.g., a chloroethyl derivative).

Propanamide Coupling

The 2-position of the thiadiazole is coupled with the 3-phenylpropanamide moiety via an amide bond. This step typically involves:

  • Activation of the amine : The thiadiazole’s amino group may undergo activation (e.g., via HATU or DCC) to form an active ester.

  • Amide formation : Reaction with 3-phenylpropanoic acid or its activated derivative to form the final amide.

Thiadiazole Ring Formation

The reaction of thiosemicarbazides with CS₂ and KOH proceeds via nucleophilic attack of the thioamide nitrogen on CS₂, followed by cyclization to form the thiadiazole ring .

Mechanism :

  • CS₂ nucleophilic attack : The –NH₂ group of the thiosemicarbazide attacks the electrophilic carbonyl carbon of CS₂.

  • Intermediate formation : A thiocarbamate intermediate is generated.

  • Cyclization : Intramolecular cyclization occurs, releasing H₂S and forming the thiadiazole ring .

S-alkylation at the 5-Position

The introduction of the sulfur-containing substituent at the 5-position involves a nucleophilic substitution reaction. For example, reaction with chloroacetamides:

  • Deprotonation : The thiadiazole’s thiol group is deprotonated to generate a nucleophilic thiolate.

  • Substitution : The thiolate attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion .

Propanamide Coupling

The amide bond formation is typically a two-step process:

  • Activation : The carboxylic acid group of 3-phenylpropanoic acid is activated (e.g., via DCC or HATU).

  • Amide formation : The activated acid reacts with the thiadiazole’s amine group, forming the amide bond.

MAO-A Inhibition

Similar thiadiazole derivatives (e.g., compound 6b from source ) exhibit potent monoamine oxidase-A (MAO-A) inhibitory activity. Key features include:

  • IC₅₀ values : As low as 0.060 μM for optimal derivatives .

  • Interactions :

    • π–π interactions : Between the thiadiazole ring and aromatic residues (e.g., Phe208).

    • Cation–π interactions : Nitro groups interact with Tyr444.

    • Hydrogen bonding : Amide groups form bonds with active-site residues .

Anticancer Activity

Derivatives with trifluoromethylphenyl groups (e.g., compound 2 from source ) show selectivity against Bcr-Abl-positive cancer cell lines. Key findings:

  • IC₅₀ : 7.4 μM against Abl kinase.

  • Docking studies : Nitrothiazole moieties anchor via hydrophobic and hydrogen-bonding interactions .

Antifungal Activity

Pyrimidine-thiadiazole hybrids (source ) demonstrate potent antifungal effects, with EC₅₀ values comparable to commercial fungicides like pyrimethanil. SAR highlights the importance of electron-withdrawing groups (e.g., CF₃, CN) for enhancing activity .

Physical and Spectroscopic Characterization

Parameter Method Key Observations
NMR ¹H and ¹³C spectroscopyPeaks corresponding to aromatic protons, thiadiazole ring, and amide groups .
IR Fourier-transform IRStrong absorption bands for C=O (amide) and C-S bonds .
MS High-resolution mass spectrometryMolecular ion peak at m/z corresponding to the molecular weight .
Stability pH-dependent studiesStability under physiological conditions critical for pharmacological applications.

Q & A

Basic Synthesis Methodology

Q: What are the optimal conditions for synthesizing the 1,3,4-thiadiazole core in this compound, and how can side reactions be minimized? A: The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazides or condensation of hydrazine derivatives with carbon disulfide. For example, describes refluxing 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with potassium carbonate in dry acetone under anhydrous conditions to form thiadiazole derivatives. Key steps include:

  • Use of anhydrous solvents (e.g., acetone) to prevent hydrolysis .
  • Controlled reflux times (3–6 hours) to avoid over-oxidation .
  • Purification via ethanol recrystallization to isolate high-purity products .

Basic Structural Confirmation

Q: Which spectroscopic and chromatographic methods are most reliable for confirming the structure of this compound? A: Structural validation requires a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methylthiazole protons at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–7.8 ppm) .
  • IR Spectroscopy : To identify carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) and thioether bonds (~600–700 cm⁻¹) .
  • HPLC-MS : For purity assessment and molecular ion detection .

Advanced Reaction Optimization

Q: How can computational methods improve the efficiency of synthesizing this compound? A: highlights the integration of quantum chemical calculations (e.g., DFT) and reaction path simulations to:

  • Predict regioselectivity in thiadiazole formation .
  • Optimize solvent polarity and temperature via computational screening .
  • Reduce trial-and-error by identifying intermediates (e.g., thiourea adducts) in multi-step reactions .

Advanced Molecular Docking Studies

Q: What strategies are effective in designing molecular docking studies for this compound’s potential biological targets? A: outlines:

  • Target Selection : Prioritize proteins with thiazole/thiadiazole-binding pockets (e.g., kinases, COX enzymes) .
  • Docking Protocols : Use AutoDock Vina with flexible ligand settings to account for conformational changes in the acetamide side chain .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Advanced Data Contradiction Analysis

Q: How should researchers address discrepancies in reported synthetic yields for similar thiadiazole derivatives? A: Conflicting data often arise from:

  • Solvent Effects : Polar aprotic solvents (DMF, acetone) may improve solubility but increase side reactions ( vs. ) .
  • Catalyst Variability : Potassium carbonate vs. triethylamine in nucleophilic substitution steps .
  • Resolution : Repeat experiments with controlled variables (e.g., moisture levels) and characterize intermediates via X-ray crystallography .

Basic Purification Techniques

Q: What recrystallization solvents are most effective for purifying this compound? A: Ethanol is widely used due to its moderate polarity, which balances solubility and crystallization rates ( ). For polar byproducts, a DMF/ethanol mixture (1:5 v/v) enhances selectivity .

Advanced X-ray Crystallography

Q: How can X-ray diffraction resolve ambiguities in the molecular geometry of the thiadiazole ring? A: demonstrates:

  • Crystal Growth : Slow evaporation of dichloromethane/hexane solutions yields suitable single crystals .
  • Parameter Analysis : Bond angles (C–S–C ~95–100°) and dihedral angles confirm planarity of the thiadiazole core .

Advanced Regioselectivity in Functionalization

Q: What governs regioselectivity when introducing substituents to the 1,3,4-thiadiazole ring? A: identifies:

  • Electronic Effects : Electron-withdrawing groups (e.g., acetyl) direct substitution to the 5-position .
  • Steric Hindrance : Bulky substituents (e.g., cyclopropyl) favor 2-position modification .
  • Catalytic Control : Triethylamine promotes selective thioether bond formation at the 2-position .

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